molecular formula C16H18ClN3O5S2 B7710477 2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide CAS No. 710980-72-6

2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B7710477
CAS No.: 710980-72-6
M. Wt: 431.9 g/mol
InChI Key: APJABCZPNQLZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide is a synthetic small molecule characterized by a central acetamide scaffold. Its structure includes:

  • A methylsulfonylamino group attached to a 4-chlorobenzyl substituent at the α-carbon of the acetamide, enhancing lipophilicity and steric bulk.

The molecular formula is C₁₆H₁₈ClN₄O₅S₂, with a calculated molecular weight of 445.5 g/mol.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O5S2/c1-26(22,23)20(10-12-2-4-13(17)5-3-12)11-16(21)19-14-6-8-15(9-7-14)27(18,24)25/h2-9H,10-11H2,1H3,(H,19,21)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJABCZPNQLZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with methylsulfonamide to form 4-chlorobenzyl methylsulfonamide. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogs from the literature:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Notable Properties/Activities
Target Compound C₁₆H₁₈ClN₄O₅S₂ 445.5* N-(4-sulfamoylphenyl), methylsulfonylamino, 4-chlorobenzyl NA High lipophilicity (inferred)
2-(Benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide C₁₈H₂₂N₄O₄S 390.46 Benzo[d][1,3]dioxol-5-ylmethylamino, N-(4-sulfamoylphenyl) NA Enhanced solubility via dioxolane ring
2-(3,4-dimethoxyphenyl)-N-(4-sulfamoylphenyl)acetamide C₁₆H₁₈N₂O₅S 350.39 3,4-dimethoxyphenyl, N-(4-sulfamoylphenyl) 0.8889 Moderate logP; potential CNS activity
2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide C₁₈H₂₀Cl₂N₂O₃S₂ 443.4* Chloro, diethylsulfamoyl, 4-chlorophenyl sulfanyl NA High halogen content; possible toxicity
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide C₂₀H₂₅N₃O₆S₂ 467.5* Cyclohexylsulfamoyl, phenoxy, N-(4-sulfamoylphenyl) NA Bulkier substituents; reduced solubility

*Calculated based on molecular formula.

Key Structural and Functional Insights

Substituent Impact on Lipophilicity: The target compound’s 4-chlorobenzyl and methylsulfonylamino groups likely increase logP compared to the dimethoxyphenyl analog (logP = 0.8889) .

Hydrogen-Bonding and Solubility :

  • The sulfamoylphenyl moiety in all analogs enables hydrogen bonding, critical for target engagement (e.g., enzyme inhibition).
  • The benzo[d][1,3]dioxol group in enhances solubility via polar oxygen atoms, contrasting with the target’s hydrophobic chlorobenzyl group .

Halogenated analogs (e.g., ) may exhibit higher cytotoxicity due to chloro substituents .

Crystallographic and Structural Validation :

  • Tools like SHELX () are widely used for resolving such structures, ensuring accurate conformational analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.